molecular formula C9H14S2 B13224490 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene

Katalognummer: B13224490
Molekulargewicht: 186.3 g/mol
InChI-Schlüssel: AHJBMZZJXNJWHC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a 2-methylbutyl group attached to the sulfur atom, making it a unique derivative of thiophene. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[(2R)-2-methylbutyl]sulfanyl}thiophene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C9H14S2

Molekulargewicht

186.3 g/mol

IUPAC-Name

3-[(2R)-2-methylbutyl]sulfanylthiophene

InChI

InChI=1S/C9H14S2/c1-3-8(2)6-11-9-4-5-10-7-9/h4-5,7-8H,3,6H2,1-2H3/t8-/m1/s1

InChI-Schlüssel

AHJBMZZJXNJWHC-MRVPVSSYSA-N

Isomerische SMILES

CC[C@@H](C)CSC1=CSC=C1

Kanonische SMILES

CCC(C)CSC1=CSC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.